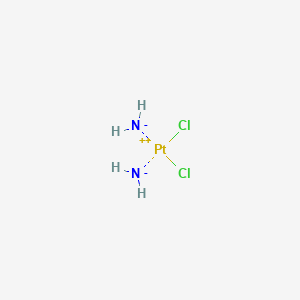

cis-Diaminedichloroplatinum

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Diaminedichloroplatinum: , commonly known as cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer and ovarian cancer), lymphomas, and germ cell tumors . It was the first member of its class, which now also includes carboplatin and oxaliplatin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-diaminedichloroplatinum involves the reaction of potassium tetrachloroplatinate with ammonia in the presence of silver sulfate. The process can be summarized as follows :

- Dissolve potassium tetrachloroplatinate in water and add potassium iodide to form a dark brown solution.

- Add ammonia solution dropwise to precipitate cis-diaminediiodoplatinum.

- Filter and dry the precipitate.

- React the cis-diaminediiodoplatinum with silver sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.

化学反应分析

Types of Reactions: cis-Diaminedichloroplatinum undergoes various chemical reactions, including substitution, hydrolysis, and binding to biological molecules .

Common Reagents and Conditions:

Substitution Reactions: Involves the replacement of chloride ligands with other ligands such as water or ammonia.

Hydrolysis: Occurs in aqueous solutions, leading to the formation of aquated species.

Binding to DNA: Forms intrastrand cross-links with guanine bases in DNA, which is crucial for its anticancer activity.

Major Products Formed:

Aquated Species: Formed during hydrolysis.

DNA Adducts: Formed during binding to DNA, leading to the formation of intrastrand cross-links.

科学研究应用

cis-Diaminedichloroplatinum has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a model compound for studying platinum-based coordination chemistry.

Biology: Investigated for its interactions with biological molecules such as DNA and proteins.

作用机制

cis-Diaminedichloroplatinum is compared with other platinum-based chemotherapy drugs such as carboplatin and oxaliplatin :

Carboplatin: Similar in structure but has a different leaving group, leading to reduced side effects and a different spectrum of activity.

Uniqueness: this compound is unique due to its high efficacy in treating testicular cancer and its ability to form strong DNA adducts, which are crucial for its anticancer activity .

相似化合物的比较

- Carboplatin

- Oxaliplatin

- Nedaplatin

- Satraplatin

属性

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

CAS 编号 |

26035-31-4 |

分子式 |

Cl2H6N2Pt |

分子量 |

300.05 g/mol |

IUPAC 名称 |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI 键 |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].Cl[Pt+2]Cl |

规范 SMILES |

N.N.Cl[Pt]Cl |

颜色/形态 |

Deep yellow solid Yellow crystals White powder Orange-yellow crystals |

密度 |

3.738 g/cu m |

熔点 |

270 °C (decomposes) 270°C |

Key on ui other cas no. |

14913-33-8 26035-31-4 15663-27-1 |

物理描述 |

Yellow crystalline solid; [MSDSonline] |

保质期 |

SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light; it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light. The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis. The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride. |

溶解度 |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。